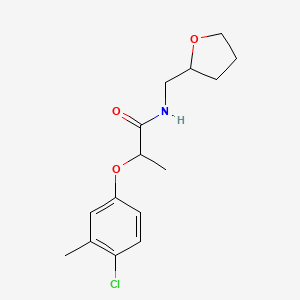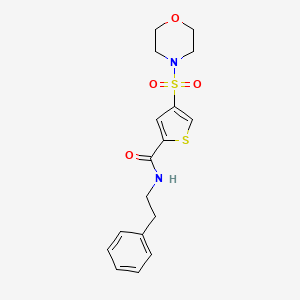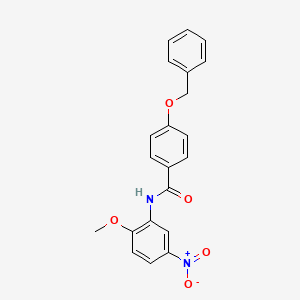![molecular formula C17H29ClN2O2 B4402298 1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4402298.png)
1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride
Übersicht
Beschreibung
1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride, also known as BRL-15572, is a selective antagonist of the neuropeptide Y receptor subtype Y2. It was first synthesized in 2003 by scientists at GlaxoSmithKline as a potential treatment for obesity and diabetes. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action and potential therapeutic applications.
Wirkmechanismus
1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride acts as a selective antagonist of the neuropeptide Y receptor subtype Y2, which is primarily expressed in the central nervous system. Neuropeptide Y is a peptide neurotransmitter that is involved in the regulation of feeding behavior, energy metabolism, and stress responses. By blocking the Y2 receptor, this compound reduces the activity of neuropeptide Y and its effects on these physiological processes.
Biochemical and Physiological Effects
In addition to its effects on food intake and glucose metabolism, this compound has been shown to have other biochemical and physiological effects. It has been found to reduce anxiety-like behaviors in animal models, as well as improve cognitive function in models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride is its selectivity for the Y2 receptor, which allows for more specific targeting of neuropeptide Y signaling pathways. However, its effects on other receptors and signaling pathways are not well understood, which may limit its usefulness in certain experimental contexts. Additionally, its relatively low potency and solubility may require higher doses and more complex formulations for in vivo studies.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride and neuropeptide Y signaling. One area of interest is the role of neuropeptide Y in addiction and substance abuse, as well as its potential as a target for addiction treatment. Another area of interest is the interaction between neuropeptide Y and the gut microbiome, and its implications for metabolic health and disease. Finally, further investigation into the molecular mechanisms of this compound and its effects on neuropeptide Y signaling may lead to the development of more potent and selective Y2 receptor antagonists for therapeutic use.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride has been used extensively in scientific research to study the role of neuropeptide Y and its receptors in various physiological processes. It has been shown to inhibit food intake and body weight gain in animal models of obesity, as well as improve glucose tolerance and insulin sensitivity in models of type 2 diabetes.
Eigenschaften
IUPAC Name |
1-[2-(3-butan-2-yloxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-4-15(2)21-17-7-5-6-16(14-17)20-13-12-19-10-8-18(3)9-11-19;/h5-7,14-15H,4,8-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRJDGGKHVAQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride](/img/structure/B4402221.png)
![N-[4-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B4402224.png)


![3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B4402249.png)
![N-[4-(2-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B4402258.png)
![4-methyl-1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4402262.png)
![2-(4-ethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4402265.png)
![N-(1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4402279.png)

![1-[3-(4-propoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4402281.png)
![1-[4-(allyloxy)benzoyl]piperidine](/img/structure/B4402290.png)
![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4402308.png)
![2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4402309.png)